2-(p-Tolyloxy)ethanamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-methylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-8-2-4-9(5-3-8)11-7-6-10;/h2-5H,6-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYSILLANCXWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850421-15-7 | |
| Record name | Ethanamine, 2-(4-methylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850421-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methylphenoxy)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity Profile and Chemical Transformations of 2 P Tolyloxy Ethanamine Hydrochloride
Nucleophilic Reactivity of the Amine Functionality
The primary amine group in 2-(p-Tolyloxy)ethanamine hydrochloride is a key center of reactivity, readily participating in a variety of nucleophilic reactions. As a primary amine, it can react with a wide array of electrophiles.
Acylation Reactions
The amine functionality of this compound can be readily acylated to form amides. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides. The reaction with an acyl chloride, for instance, proceeds through a nucleophilic addition-elimination mechanism to yield the corresponding N-acylated product and hydrogen chloride. Due to the basicity of the starting amine, it is common to use a base to neutralize the HCl formed during the reaction.
Similarly, acid anhydrides are effective acylating agents for primary amines, often in the presence of a base like sodium bicarbonate, to produce the N-acyl derivative. These reactions are generally high-yielding and can be performed under mild conditions.
Table 1: Representative Acylation Reactions of Primary Amines
| Acylating Agent | Product Type | General Reaction Conditions |
|---|---|---|
| Acyl Chloride (R-COCl) | N-Acyl Amide | Aprotic solvent, often with a non-nucleophilic base |
Alkylation Reactions
The nitrogen atom in this compound can act as a nucleophile to attack alkyl halides, resulting in N-alkylation. However, the direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts.
A more controlled method for mono-alkylation is reductive amination. This process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This two-step, one-pot reaction is a highly effective strategy for the synthesis of N-alkylated amines.
Condensation Reactions
2-(p-Tolyloxy)ethanamine, as a primary amine, can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ncert.nic.in This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. ncert.nic.inmasterorganicchemistry.comresearchgate.net The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. ncert.nic.in Aromatic aldehydes generally react readily with primary amines to form stable Schiff bases. mdpi.com
Reactions Involving the Ether Linkage
The ether linkage in this compound, specifically an aryl ethyl ether, is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comgfschemicals.comrsc.orgwikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The cleavage of aryl alkyl ethers typically proceeds via an S(_N)2 mechanism, where the halide ion attacks the less sterically hindered alkyl carbon, leading to the formation of a phenol (B47542) (p-cresol in this case) and an alkyl halide (2-haloethanamine). libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by the strong acid, which makes the alcohol a better leaving group. rsc.org It is important to note that cleavage of the aryl C-O bond does not occur due to the high energy required to break the bond between an sp² hybridized carbon and oxygen. libretexts.orglibretexts.org
Transformations of the Toluene (B28343) Moiety
The toluene moiety in this compound contains an aromatic ring that is activated towards electrophilic aromatic substitution by both the methyl group and the ether oxygen. Both are ortho-, para-directing groups. guidechem.comstackexchange.com This means that electrophiles will preferentially attack the positions ortho and para to these activating groups.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products. rsc.org The directing effects of the existing substituents will influence the regioselectivity of the substitution. In the case of p-cresol (B1678582) derivatives, the hydroxyl group (analogous to the ether here) has a dominant ortho-directing effect. nih.gov
Acid-Base Chemistry and Salt Formation in Reaction Media
This compound is the hydrochloride salt of a primary amine. In solution, it exists in equilibrium with its free base form, 2-(p-tolyloxy)ethanamine. The position of this equilibrium is dependent on the pH of the medium.
In many organic reactions where the free amine is the desired nucleophile, a base is added to the reaction mixture to neutralize the hydrochloride and liberate the free amine. The choice of base is crucial to avoid side reactions.
Conversely, the basicity of the amine allows it to react with various acids to form different salts. The study of acid-base equilibria in non-aqueous solvents is important for understanding and controlling reactions involving this compound. researchgate.netgfschemicals.comvsmu.byresearchgate.netmetrohm.com The titration of amine hydrochlorides can be carried out in non-aqueous media to determine their purity and concentration. gfschemicals.com
Applications As a Building Block in Complex Molecular Architectures Research
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental components of many biologically active compounds and functional materials. The primary amine of 2-(p-Tolyloxy)ethanamine hydrochloride serves as a key nucleophile in various cyclization reactions to form these important ring systems.
Benzimidazoles are a class of heterocyclic compounds with a wide range of applications, including in the development of chemical probes to study biological processes. researchgate.net The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net In this context, this compound could be envisioned as a precursor to a carboxylic acid derivative. For instance, the amine could be acylated with a suitable reagent, and the resulting amide could then undergo further transformations to facilitate the cyclization with an o-phenylenediamine, leading to the formation of a benzimidazole (B57391) ring system. The tolyloxy moiety would be incorporated into the final structure, influencing the physicochemical properties of the resulting chemical probe.
A general approach to synthesizing benzimidazole derivatives involves the reaction of o-phenylenediamines with various carbonyl compounds. asianpubs.org The synthesis of novel benzimidazole derivatives is an active area of research for developing compounds with potential therapeutic activities. nih.govnih.gov
Table 1: Potential Reactions for Benzimidazole Synthesis
| Reaction Type | Reactants | Potential Role of this compound |
|---|---|---|
| Condensation | o-phenylenediamine, Carboxylic Acid Derivative | Precursor to the carboxylic acid derivative |
| Cyclization | Substituted o-phenylenediamine, Aldehyde | Not directly applicable |
Isoquinoline and its reduced form, tetrahydroisoquinoline, are core structures in many natural products and pharmacologically active molecules. wikipedia.org The Pictet-Spengler wikipedia.orgnrochemistry.comnih.gov and Bischler-Napieralski wikipedia.orgorganic-chemistry.orgnrochemistry.comyoutube.comjk-sci.com reactions are two of the most prominent methods for synthesizing the tetrahydroisoquinoline and dihydroisoquinoline scaffolds, respectively.
In a potential application of the Pictet-Spengler reaction , this compound could serve as the β-arylethylamine component. However, this would require the tolyl group to be sufficiently activated to undergo electrophilic aromatic substitution. The reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which then cyclizes under acidic conditions. wikipedia.orgnrochemistry.com
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride. wikipedia.orgorganic-chemistry.orgnrochemistry.com To utilize this compound in this reaction, it would first need to be acylated to form the corresponding N-[2-(p-tolyloxy)ethyl]amide. Subsequent treatment with a dehydrating agent could then induce cyclization to form a dihydroisoquinoline derivative. The ease of this reaction is often dependent on the electronic nature of the aromatic ring. wikipedia.org
Table 2: Key Reactions for Isoquinoline Scaffold Synthesis
| Reaction Name | Description | Potential Use of this compound |
|---|---|---|
| Pictet-Spengler | Condensation of a β-arylethylamine with a carbonyl compound followed by acid-catalyzed cyclization. wikipedia.orgnrochemistry.comnih.gov | As the β-arylethylamine, contingent on the reactivity of the tolyl ring. |
| Bischler-Napieralski | Intramolecular cyclization of a β-arylethylamide using a dehydrating agent. wikipedia.orgorganic-chemistry.orgnrochemistry.com | As the precursor to the required β-arylethylamide via acylation. |
Pyrroles are another important class of nitrogen-containing heterocycles. The Paal-Knorr synthesis is a classical method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. alfa-chemistry.comwikipedia.orgorganic-chemistry.org this compound, after neutralization to the free amine, could serve as the primary amine component in this reaction, leading to the formation of N-[2-(p-tolyloxy)ethyl] substituted pyrroles. The reaction is typically carried out under neutral or weakly acidic conditions. alfa-chemistry.comwikipedia.org
Imides, characterized by two acyl groups attached to a nitrogen atom, can be synthesized through various methods, including the reaction of an amine with a dicarboxylic acid or its anhydride (B1165640). The primary amine of 2-(p-Tolyloxy)ethanamine could be reacted with a suitable dicarboxylic anhydride to form the corresponding N-substituted imide, incorporating the 2-(p-tolyloxy)ethyl moiety into the final structure.
Construction of Substituted Amide and Carbamate (B1207046) Structures
The primary amine group of this compound makes it an ideal nucleophile for the synthesis of substituted amides and carbamates.
Amide Synthesis: Amide bonds are fundamental in chemistry and biology. A straightforward method for amide formation is the reaction of a primary amine with an acyl chloride or a carboxylic acid activated with a coupling agent. chemguide.co.uklibretexts.orgchemguide.co.uk this compound can be readily converted to its free amine form and then reacted with a variety of acyl chlorides or activated carboxylic acids to produce a diverse range of N-[2-(p-tolyloxy)ethyl] amides.
Carbamate Synthesis: Carbamates are another important functional group in organic chemistry and are often found in pharmaceuticals and agrochemicals. nih.govorganic-chemistry.orgorganic-chemistry.orgpsu.edu They can be synthesized by reacting an amine with a chloroformate, or through more modern methods involving carbon dioxide. organic-chemistry.orgpsu.edu The reaction of the free amine of 2-(p-tolyloxy)ethanamine with a suitable chloroformate would yield the corresponding carbamate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by an alcohol would also lead to carbamate formation.
Table 3: Synthesis of Amides and Carbamates
| Functional Group | Synthetic Method | Role of this compound |
|---|---|---|
| Amide | Reaction with acyl chloride or activated carboxylic acid. chemguide.co.uklibretexts.orgchemguide.co.uk | As the nucleophilic amine component. |
| Carbamate | Reaction with a chloroformate or via phosgene chemistry. organic-chemistry.org | As the nucleophilic amine component. |
Precursor in the Synthesis of Radiotracers for Imaging Research
Positron Emission Tomography (PET) is a powerful imaging technique that relies on the use of radiotracers. nih.gov The development of novel PET tracers is crucial for advancing medical diagnostics and research. ineosopen.orgrsc.orgresearchgate.net Aryloxy structures are present in a number of PET radiotracers, and aryloxy amine derivatives can serve as precursors for their synthesis.
A potential strategy would involve the synthesis of a derivative of this compound where the tolyl group is replaced by a precursor suitable for radiolabeling, such as a nitro or a trimethylstannyl group. This modified precursor, containing the aryloxyethanamine core, could then be subjected to radiofluorination or other radiolabeling reactions to produce the final PET tracer. The design of such precursors is a key aspect of radiopharmaceutical chemistry. nih.govnih.gov
Ligand Precursor in Coordination Chemistry Research
The amine functional group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potential monodentate ligand for coordination to metal centers. The hydrochloride form implies that the amine is protonated; for it to act as a ligand, deprotonation to the free amine, 2-(p-Tolyloxy)ethanamine, would be necessary. This free amine could then, in principle, coordinate to a variety of metal ions.
The synthesis of metal-amine complexes is a fundamental process in coordination chemistry. Generally, this involves the reaction of a metal salt with the amine ligand in a suitable solvent. For 2-(p-Tolyloxy)ethanamine, a hypothetical synthesis of a metal complex would involve the following steps:
Deprotonation: Treatment of this compound with a base to generate the free amine.
Reaction with a Metal Salt: The resulting 2-(p-Tolyloxy)ethanamine would then be reacted with a metal precursor, such as a metal halide or nitrate, in an appropriate solvent.
The stoichiometry of the resulting complex (i.e., the ratio of metal to ligand) would depend on factors like the coordination number of the metal ion, the steric bulk of the ligand, and the reaction conditions. The general structure would feature the nitrogen atom of the ethanamine moiety donating its lone pair of electrons to the metal center, forming a coordinate covalent bond.
While no specific metal complexes of 2-(p-Tolyloxy)ethanamine are documented in the surveyed literature, the table below illustrates hypothetical examples based on common coordination numbers and geometries for various transition metals.
| Metal Ion (M) | Hypothetical Complex Formula | Potential Coordination Geometry |
| Copper(II) | [Cu(C9H13NO)4]Cl2 | Tetragonal |
| Nickel(II) | [Ni(C9H13NO)6]Cl2 | Octahedral |
| Zinc(II) | [Zn(C9H13NO)4]Cl2 | Tetrahedral |
| Palladium(II) | [Pd(C9H13NO)4]Cl2 | Square Planar |
This table is illustrative and based on general principles of coordination chemistry, not on experimental data for this specific ligand.
Metal-amine complexes are widely utilized as catalysts in a range of organic transformations. The catalytic activity of a hypothetical metal complex of 2-(p-Tolyloxy)ethanamine would be influenced by the nature of the metal center, the coordination environment, and the electronic and steric properties of the ligand itself. The tolyloxy group, being somewhat bulky, could influence the selectivity of catalytic reactions.
Potential, though unconfirmed, catalytic applications could include:
Cross-coupling reactions: Where the metal complex facilitates the formation of carbon-carbon or carbon-heteroatom bonds.
Hydrogenation or transfer hydrogenation: The metal center, modulated by the amine ligand, could activate hydrogen for the reduction of unsaturated substrates.
Oxidation reactions: The complex might catalyze the selective oxidation of alcohols or other functional groups.
However, without experimental evidence, any discussion of catalytic efficacy remains speculative.
Integration into Polymeric Materials Research through Monomer Functionalization
The primary amine group of 2-(p-Tolyloxy)ethanamine presents a reactive handle for its incorporation into polymeric structures. This could theoretically be achieved through several established polymerization techniques, effectively making it a functional monomer.
One plausible route is through the reaction of the amine with monomers containing complementary functional groups, such as acyl chlorides, isocyanates, or epoxides. This would lead to the formation of polyamides, polyureas, or poly(amino alcohol)s, respectively. The p-tolyloxy moiety would be incorporated as a pendant group along the polymer backbone, influencing the material's properties, such as its thermal stability, solubility, and mechanical characteristics.
Another potential method is the post-polymerization modification of a pre-existing polymer. A polymer with reactive sites, for instance, a polymer chain bearing electrophilic groups, could be functionalized by reacting it with 2-(p-Tolyloxy)ethanamine.
The table below outlines hypothetical polymerizations involving 2-(p-Tolyloxy)ethanamine as a monomer.
| Co-monomer | Resulting Polymer Type | Potential Polymer Backbone Linkage |
| Diacyl Chloride | Polyamide | Amide (-CO-NH-) |
| Diisocyanate | Polyurea | Urea (-NH-CO-NH-) |
| Diepoxide | Poly(amino alcohol) | Amino alcohol (-CH(OH)-CH2-NH-) |
This table represents theoretical polymerization pathways. There is no specific research documenting the use of 2-(p-Tolyloxy)ethanamine in these or other polymerization reactions.
Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
For 2-(p-tolyloxy)ethanamine hydrochloride, the expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons, and the protons of the ethanamine side chain. The aromatic protons would likely appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to their ortho and meta positions relative to the ether linkage. The methyl group on the tolyl ring would present as a singlet around δ 2.3 ppm. The two methylene (B1212753) groups of the ethanamine chain (-O-CH₂-CH₂-NH₃⁺) would each give rise to a triplet, with the protons closer to the oxygen atom being more deshielded and appearing at a higher chemical shift (around δ 4.0-4.5 ppm) compared to the protons adjacent to the ammonium (B1175870) group (around δ 3.0-3.5 ppm). The ammonium protons would likely appear as a broad singlet.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. This includes the aromatic carbons, the methyl carbon, and the two methylene carbons of the side chain. The carbon atoms attached to the electronegative oxygen and nitrogen atoms would be shifted downfield.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. chemical-suppliers.eu For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons. For instance, it would confirm the coupling between the two methylene groups in the ethanamine side chain. It would also show correlations between the ortho and meta protons on the aromatic ring. chemical-suppliers.eudocbrown.info
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). chemical-suppliers.eu An HSQC spectrum is crucial for assigning which proton signal corresponds to which carbon signal. chemical-suppliers.eu For example, it would definitively link the proton signal of the methyl group to its corresponding carbon signal. bas.bg
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Expected Key Correlations | Information Gained |
| COSY | - Correlation between -O-CH₂- and -CH₂-NH₃⁺ protons. - Correlation between ortho and meta aromatic protons. | Confirms the ethanamine side chain connectivity and the substitution pattern of the aromatic ring. |
| HSQC | - Direct correlation of each proton signal to its attached carbon signal (e.g., methyl protons to methyl carbon). | Unambiguous assignment of protonated carbon signals. |
| HMBC | - Correlation from -O-CH₂- protons to the aromatic C-O carbon. - Correlation from methyl protons to aromatic carbons. | Confirms the connection between the ethanamine side chain and the p-tolyl ring through the ether linkage. |
Variable temperature (VT) NMR studies can provide insights into dynamic processes within a molecule, such as conformational changes or restricted rotation. nist.govfoodb.ca For this compound, VT-NMR could be employed to study the rotation around the C-O and C-C bonds of the side chain. At lower temperatures, distinct signals for different rotamers might be observed if the energy barrier to rotation is sufficiently high. nist.gov This can provide valuable information about the molecule's conformational preferences in solution.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS-ESI)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for gaining structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is particularly well-suited for polar molecules like amine hydrochlorides.
In an HRMS-ESI experiment, this compound would be expected to show a prominent ion corresponding to the protonated free base, [C₉H₁₃NO + H]⁺, at a mass-to-charge ratio (m/z) that can be calculated with high precision. This allows for the determination of the elemental formula. For comparison, the related compound 2-phenoxy-ethanamine has a molecular weight of 137.18 g/mol . nist.gov
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. Key expected fragmentation pathways would involve the cleavage of the ether bond and the bonds within the ethanamine side chain.
Table 2: Predicted HRMS-ESI Data for this compound
| Ion | Formula | Calculated m/z | Information Provided |
| [M+H]⁺ | C₉H₁₄NO⁺ | 152.1070 | Confirms the molecular formula of the free base. |
| Fragment 1 | C₇H₇O⁺ | 107.0491 | Corresponds to the p-cresol (B1678582) fragment after cleavage of the ether bond. |
| Fragment 2 | C₂H₆N⁺ | 44.0495 | Corresponds to the ethylamine (B1201723) fragment after cleavage of the ether bond. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. For comparison, the IR spectrum of ethylamine hydrochloride shows characteristic peaks for N-H and C-H stretching.
Key expected vibrational modes for this compound include:
N-H stretching: A broad band in the region of 3200-2800 cm⁻¹ is characteristic of the stretching vibrations of the ammonium group (-NH₃⁺).
C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.
C-O stretching: The aryl-alkyl ether C-O stretching vibration would likely produce a strong band around 1250-1200 cm⁻¹.
N-H bending: Bending vibrations of the ammonium group would be visible around 1600-1500 cm⁻¹.
The presence and position of these bands provide strong evidence for the key functional groups within the molecule.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. It is essential for determining the purity of a synthesized compound like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, would be developed to assess the purity. rsc.org A single sharp peak in the chromatogram would indicate a high degree of purity.
Since this compound possesses a chiral center at the carbon atom bearing the amino group, it can exist as a pair of enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is crucial as enantiomers can have different biological activities.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of chiral amines. aaronchem.com The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the two enantiomers. The relative peak areas in the chromatogram would then be used to calculate the enantiomeric excess.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in elucidating the precise molecular geometry, conformational preferences, and intermolecular interactions of chemical compounds in the solid state. Such data is invaluable for understanding structure-activity relationships, polymorphism, and the physical properties of crystalline materials.
Despite a thorough search of scientific literature and crystallographic databases, no specific X-ray crystallographic data for derivatives of this compound were found. While the principles of X-ray diffraction are well-established and routinely applied to a wide range of organic molecules, it appears that no studies containing the crystal structure of a derivative of this compound have been published in the accessible literature.
For illustrative purposes, should such data become available, it would typically be presented in a format similar to the tables below. These tables would detail the key parameters obtained from a single-crystal X-ray diffraction experiment.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
This table would contain essential information about the crystallographic experiment and the resulting structural solution.
| Parameter | Value (Hypothetical) |
| Empirical formula | C₁₀H₁₆ClNO |
| Formula weight | 201.69 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 8.456(3) Å, β = 105.2(1)° | |
| c = 14.789(6) Å, γ = 90° | |
| Volume | 1223.4(8) ų |
| Z | 4 |
| Density (calculated) | 1.095 Mg/m³ |
| Absorption coefficient | 0.312 mm⁻¹ |
| F(000) | 432 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 9876 |
| Independent reflections | 2543 [R(int) = 0.045] |
| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.134 |
| R indices (all data) | R1 = 0.068, wR2 = 0.145 |
| Goodness-of-fit on F² | 1.03 |
Table 2: Hypothetical Selected Bond Lengths and Angles
This table would provide key intramolecular distances and angles, offering insight into the molecule's geometry.
| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |
| O1-C7 | 1.375(3) |
| C8-N1 | 1.482(4) |
| C1-C6 | 1.389(4) |
| C7-O1-C8 | 118.5(2) |
| O1-C8-C9 | 108.9(2) |
| C8-C9-N1 | 112.1(3) |
| N1-H1...Cl1 | 2.987(3) |
The absence of published crystallographic data for derivatives of this compound highlights a gap in the scientific literature and an opportunity for future research in this area. The determination of the crystal structure of these compounds would provide a foundational understanding of their solid-state properties and conformational behavior.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and chemical reactivity of molecules like 2-(p-Tolyloxy)ethanamine hydrochloride. nih.govnih.gov These calculations provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for predicting its behavior in chemical reactions and biological systems. mdpi.com
DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to optimize the molecular geometry and compute various electronic descriptors. nih.govmdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Table 1: Representative Quantum Chemical Reactivity Descriptors ```html
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential | IP | -EHOMO | Energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | Energy released when an electron is added. |
| Electronegativity | χ | (IP + EA) / 2 | Measures the power to attract electrons. |
| Chemical Hardness | η | (IP - EA) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness | S | 1 / η | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index | ω | μ2 / (2η) where μ = -χ | Measures the propensity to accept electrons. |
Structure-Activity Relationship (SAR) Studies via Computational Approaches in Chemical Design
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. researchgate.netComputational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable for systematically exploring these relationships for a series of compounds like aryloxyethanamine derivatives. nih.govuni-bonn.de In a QSAR study, a set of related compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is analyzed. nih.govFor each compound, a variety of molecular descriptors are calculated, which can include physicochemical properties (e.g., lipophilicity), electronic properties (from DFT), and 3D properties. researchgate.netStatistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.govThese techniques generate 3D grid-based fields around aligned molecules to represent their steric, electrostatic, and other properties. The resulting models can produce contour maps that visualize which regions of the molecule are sensitive to modification. For example, a map might indicate that adding a bulky group in one area or an electronegative group in another would enhance biological activity. nih.govSuch insights are crucial for guiding the rational design of new, more potent analogs based on the 2-(p-Tolyloxy)ethanamine scaffold. academie-sciences.fr
Predictive Modeling for Chemical Space Exploration and New Compound Design
Building on SAR and QSAR insights, predictive modeling techniques are used to explore the vast "chemical space" of possible molecules and to design novel compounds with desired properties. nih.govchemrxiv.orgThis de novo design process leverages computational power to generate and evaluate new chemical entities virtually before undertaking their synthesis. researchgate.net Generative models, often based on machine learning and artificial intelligence, can be trained on libraries of known active molecules. nih.govThese models learn the underlying patterns of what makes a molecule effective and can then propose new structures that are likely to be active against a specific target. researchgate.netFor a scaffold like 2-(p-Tolyloxy)ethanamine, a generative platform could systematically modify the aromatic ring substituents, the linker, or the amine group to create a virtual library of novel derivatives. researchgate.net The fitness of these virtually generated molecules is then evaluated using a combination of methods. nih.govThis can include docking scores against a protein target, predictions from QSAR models, and assessments of drug-like properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.govThis iterative cycle of generation and evaluation allows for the efficient exploration of chemical space to identify promising new drug candidates for further experimental investigation. researchgate.netnih.gov
Future Research Directions and Emerging Areas
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The synthesis of 2-(p-Tolyloxy)ethanamine hydrochloride and its derivatives is a key area for future research, with a focus on improving efficiency, reducing costs, and minimizing environmental impact. Traditional methods for synthesizing similar phenoxyethanamines often involve multi-step processes that can be hazardous and produce significant waste. For instance, some syntheses have utilized harmful substances like chloroacetonitrile (B46850) followed by pressurized catalytic hydrogenation, or have employed liquid ammonia (B1221849) in high-pressure reactions, leading to the formation of di- and tri-substituted amine byproducts. google.com
Future research is likely to concentrate on the development of more streamlined and sustainable synthetic routes. One promising approach is the adaptation of modern catalytic cross-coupling reactions for the formation of the aryl ether bond. Palladium- and copper-catalyzed methods, such as the Buchwald-Hartwig and Ullmann-type couplings, have become powerful tools for the synthesis of aryl ethers under milder conditions than traditional methods. organic-chemistry.orggoogle.com The application of these catalytic systems to the synthesis of 2-(p-tolyloxy)ethanamine precursors could offer significant advantages in terms of yield and functional group tolerance. organic-chemistry.orggoogle.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Cross-Coupling | Milder reaction conditions, higher yields, broad substrate scope. | Optimization of catalysts and ligands for the specific substrates. |
| One-Pot Synthesis | Reduced workup steps, increased efficiency. | Development of compatible reaction conditions for multiple steps. |
| Continuous Flow Chemistry | Enhanced safety, improved scalability, better process control. | Reactor design and optimization of reaction parameters. |
Exploration of New Chemical Transformations and Reaction Mechanisms
The reactivity of the this compound scaffold provides a rich ground for exploring new chemical transformations. The primary amine group is a key functional handle that can undergo a wide range of reactions, including N-alkylation, acylation, and sulfonylation, to generate a diverse library of derivatives. libretexts.org The investigation of these reactions under various conditions can lead to the discovery of novel compounds with unique properties.
Future research will likely focus on the development of selective functionalization strategies. For example, the reversible reaction of amines with carbon dioxide to form carbamates can be used to temporarily protect the amine group, allowing for selective reactions at other positions of the molecule. mdpi.com This "protecting group" strategy could enable more complex molecular architectures to be built from the 2-(p-tolyloxy)ethanamine core.
The ether linkage, while generally stable, could also be a site for chemical transformation under specific conditions. Research into the cleavage and functionalization of aryl ethers could open up new synthetic pathways. Moreover, the aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the electronic and steric properties of the molecule.
Integration into Advanced Materials Science for Functional Applications
The structural motifs present in this compound make it an interesting building block for advanced materials. The combination of an aromatic ring, an ether linkage, and a reactive amine group suggests potential applications in polymer chemistry and materials science. Nitrogen-containing compounds are integral to a wide range of materials, from polyamides to electronic materials. tcichemicals.com
Future research could explore the incorporation of 2-(p-tolyloxy)ethanamine derivatives as monomers in polymerization reactions. The primary amine can react with various monomers to form polymers with tailored properties. For instance, the reaction with diacyl chlorides could yield polyamides with specific thermal and mechanical characteristics.
Furthermore, the phenoxyethylamine structure is found in molecules that interact with biological systems, suggesting that materials derived from this compound could have applications in biomaterials and drug delivery. nih.gov The potential for this compound and its derivatives to self-assemble into ordered structures could also be investigated for applications in nanotechnology and surface chemistry.
Computational-Assisted Design of Next-Generation Derivatives
Computational chemistry offers a powerful tool for accelerating the discovery and development of new derivatives of this compound. Molecular modeling and quantum chemical calculations can be used to predict the properties and reactivity of new compounds before they are synthesized in the lab.
Future research in this area will likely involve the use of computational methods to:
Predict Conformational Preferences: Understanding the stable conformations of the molecule is crucial for designing derivatives with specific shapes and functionalities. Computational studies on similar phenolic compounds and neurotransmitters like dopamine (B1211576) have provided valuable insights into their conformational landscapes. researchgate.netrsc.org
Screen for Potential Applications: Virtual screening can be used to identify derivatives with desirable properties for specific applications, such as binding to a particular biological target or exhibiting specific material properties.
Guide Synthetic Efforts: Computational analysis can help in predicting the most favorable reaction pathways and identifying potential side reactions, thereby guiding the design of more efficient synthetic routes.
| Computational Method | Application in Derivative Design |
| Molecular Mechanics | Rapid conformational analysis and screening of large virtual libraries. |
| Density Functional Theory (DFT) | Accurate prediction of electronic properties, reactivity, and spectroscopic signatures. |
| Molecular Dynamics (MD) Simulations | Study of dynamic behavior and interactions with other molecules or materials. |
In-depth Mechanistic Investigations of Complex Reactions Involving the Compound
A thorough understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and developing new applications. While the general reactivity of amines and ethers is well-established, the interplay of these functional groups within the same molecule can lead to complex and interesting chemical behavior. studysmarter.co.ukacs.org
Future research should focus on detailed mechanistic studies of key reactions. This could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling. For example, investigating the mechanism of C-N bond formation in the synthesis of derivatives can provide insights into how to optimize reaction conditions and improve selectivity. numberanalytics.comresearchgate.net
The role of the solvent and other additives in influencing reaction pathways is another important area for investigation. Studies on the reaction of amines with glycidyl (B131873) ethers have shown that the solvent can have a marked effect on the reaction rate. acs.org Similar investigations for reactions involving this compound could lead to significant improvements in synthetic efficiency.
Q & A
Q. What are the optimal synthetic routes for 2-(p-Tolyloxy)ethanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or decarboxylation reactions. For example, decarboxylation of precursors like L-histidine derivatives under controlled thermal or microwave-assisted conditions can yield the target compound. Microwave-assisted methods reduce reaction time and improve purity by minimizing side reactions. Optimization includes adjusting solvent polarity (e.g., ethanol or isopropanol), temperature (controlled reflux), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization in propan-2-ol (PrOH) enhances purity, as evidenced by white crystalline plates with sharp melting points (219–221°C) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. In H NMR, expect signals for the methyl group (δ ~2.15 ppm, singlet) and ethylamine chain protons (δ ~2.78–3.08 ppm, triplet). Aromatic protons from the p-tolyl group appear as a multiplet at δ ~7.06 ppm. C NMR confirms the methyl (δ ~20 ppm), ethylamine carbons (δ ~32–40 ppm), and aromatic carbons (δ ~128–137 ppm). High-resolution MS (HRMS) should match the molecular ion peak for CHClNO (exact mass: 187.08 g/mol). X-ray crystallography, using programs like SHELXL, can resolve crystal packing and hydrogen-bonding networks .
Q. What are the standard protocols for determining the compound’s purity and stability under different storage conditions?
- Methodological Answer: Purity is assessed via HPLC with UV detection (λ ~254 nm) and comparison to certified reference standards. Stability studies involve accelerated degradation tests under varying temperatures (4°C, 25°C, 40°C), humidity (75% RH), and light exposure. Monitor decomposition using TLC or NMR for byproduct formation. For long-term storage, lyophilized samples in amber vials under inert gas (N) at -20°C are recommended to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous vs. organic solvents under varying pH conditions?
- Methodological Answer: The hydrochloride salt enhances aqueous solubility due to ionic dissociation, critical for biological assays. Solubility profiles can be determined via shake-flask methods in buffers (pH 1–12) and solvents (DMSO, ethanol). Stability studies using UV-Vis spectroscopy or LC-MS reveal degradation kinetics. For example, in acidic aqueous media (pH <3), the compound remains stable, while alkaline conditions (pH >8) may induce deprotonation and precipitation. In organic solvents like DMSO, stability is pH-independent but sensitive to moisture .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address this:
- Perform metabolite profiling using LC-MS/MS to identify active or inhibitory metabolites.
- Use isotopic labeling (e.g., C) to track compound distribution in vivo.
- Validate in vitro targets (e.g., receptor binding assays) against in vivo knockdown models (e.g., CRISPR/Cas9).
Cross-reference data with structurally similar compounds (e.g., 2-(4-Methylthiazol-5-yl)ethanamine hydrochloride) to isolate structure-activity relationships (SARs) .
Q. How can computational modeling predict the compound’s interactions with biological targets, and what validation methods are recommended?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model binding affinities to targets like G-protein-coupled receptors (GPCRs) or enzymes. Use crystal structures (PDB) or homology models for receptors. Validate predictions with:
- Surface plasmon resonance (SPR) for binding kinetics (, /).
- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
- Functional assays (e.g., cAMP accumulation for GPCR activity). Computational tools like PISTACHIO or REAXYS databases improve prediction accuracy .
Q. What analytical approaches are used to elucidate the mechanism of action when conflicting data arise from enzyme inhibition assays versus receptor binding studies?
- Methodological Answer: Integrate orthogonal assays:
- Enzyme inhibition: Measure IC values with fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases).
- Receptor binding: Use radioligand displacement (H or I-labeled ligands).
- Pathway analysis: Employ phospho-specific antibodies in Western blotting or RNA-seq to track downstream signaling.
Discrepancies may indicate off-target effects; use CRISPR interference (CRISPRi) to silence suspected off-target genes and reassess activity .
Q. How can researchers design experiments to differentiate between the compound’s direct pharmacological effects and potential metabolite-mediated activities?
- Methodological Answer:
- Metabolite exclusion: Use hepatic microsomes (e.g., human S9 fraction) to pre-incubate the compound and quench metabolism before cell-based assays.
- Genetic models: Compare wild-type vs. cytochrome P450-knockout (e.g., CYP3A4) cell lines or animals.
- Stable isotope tracing: Administer C-labeled compound and track incorporation into metabolites via LC-HRMS.
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Correlate plasma concentrations of parent compound/metabolites with observed effects .
Notes
- Depth: Advanced questions emphasize mechanistic validation and data reconciliation, while basic questions focus on synthesis and characterization.
- Methodology: Answers integrate cross-disciplinary techniques (e.g., computational modeling with experimental validation) to address complex research challenges.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
